molecular formula C34H43F5O5S B1680187 RU 58668 CAS No. 151555-47-4

RU 58668

Cat. No.: B1680187
CAS No.: 151555-47-4
M. Wt: 658.8 g/mol
InChI Key: SDCUWFRXMLQNCS-JGNCIJAKSA-N
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Mechanism of Action

Target of Action

RU 58668, also known as Estra-1,3,5(10)-triene-3,17-diol, is a steroidal antiestrogen . Its primary target is the Estrogen Receptor (ER) . The ER plays a crucial role in the regulation of gene expression and affects cellular proliferation and differentiation in target tissues .

Mode of Action

This compound acts as a pure antiestrogen . It downregulates estrogen receptor expression . This means that it reduces the number of estrogen receptors, thereby decreasing the cell’s sensitivity to estrogen .

Biochemical Pathways

By downregulating the estrogen receptor, this compound can disrupt the normal functioning of these pathways, leading to changes in gene expression and cellular behavior .

Pharmacokinetics

Like other steroidal antiestrogens, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

This compound displays potent antiproliferative activity in vitro . Specifically, it has been shown to inhibit the growth of MCF-7 cells, a commonly used model for estrogen receptor-positive breast cancer . Furthermore, it causes long-term regression of tamoxifen-resistant MCF-7 xenografts in vivo .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other hormones, the pH of the environment, and the presence of binding proteins can all affect the activity of this compound . .

Biochemical Analysis

Biochemical Properties

RU 58668 interacts with estrogen receptors, displaying potent antiproliferative activity in vitro . It downregulates estrogen receptor expression, with an IC50 value of 0.04 nM . The compound has been encapsulated within nanospheres and nanocapsules prepared from different polyester copolymers with poly (ethylene glycol) (PEG) chains .

Cellular Effects

This compound has shown to have profound effects on various types of cells. It has been reported to be a potent antiproliferative agent on MCF-7 cells stimulated by estradiol, or by exogenous or endogenous growth factors . It also inhibited the growth of the insulin-stimulated T47D cell line .

Molecular Mechanism

The molecular mechanism of action of this compound involves downregulation of estrogen receptor expression . It displays potent antiproliferative activity in vitro and causes long term regression of tamoxifen-resistant MCF-7 xenografts in vivo .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed in studies where it was encapsulated within nanospheres and nanocapsules . The release of this compound from these nanospheres in vitro was reduced as compared with the dissolution profile of free this compound in a serum-containing medium .

Dosage Effects in Animal Models

In animal models, this compound has shown to cause long term regression of tamoxifen-resistant MCF-7 xenografts . Specific dosage effects in animal models have not been extensively reported in the literature.

Transport and Distribution

This compound has been encapsulated within nanospheres and nanocapsules for transport and distribution within cells and tissues . The influence of their physicochemical properties on drug release in vitro and their susceptibility to opsonization were evaluated .

Subcellular Localization

The subcellular localization of this compound has been observed to shift in a specific time- and dose-dependent manner . It has been reported to induce a protein synthesis-dependent clustering of the estrogen receptor in the cytoplasm, with the receptor appearing as speckled fluorescent clusters mainly located in the perinuclear region of the cytoplasm .

Chemical Reactions Analysis

RU58668 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

RU58668 is unique in its ability to downregulate estrogen receptor expression with high potency. Similar compounds include:

RU58668 stands out due to its high potency and ability to induce long-term regression of tamoxifen-resistant tumors .

Properties

CAS No.

151555-47-4

Molecular Formula

C34H43F5O5S

Molecular Weight

658.8 g/mol

IUPAC Name

(8S,9R,13S,14S,17S)-13-methyl-11-[4-[5-(4,4,5,5,5-pentafluoropentylsulfonyl)pentoxy]phenyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C34H43F5O5S/c1-32-21-28(31-26-13-9-24(40)20-23(26)8-12-27(31)29(32)14-15-30(32)41)22-6-10-25(11-7-22)44-17-3-2-4-18-45(42,43)19-5-16-33(35,36)34(37,38)39/h6-7,9-11,13,20,27-31,40-41H,2-5,8,12,14-19,21H2,1H3/t27-,28?,29-,30-,31+,32-/m0/s1

InChI Key

SDCUWFRXMLQNCS-JGNCIJAKSA-N

SMILES

CC12CC(C3C(C1CCC2O)CCC4=C3C=CC(=C4)O)C5=CC=C(C=C5)OCCCCCS(=O)(=O)CCCC(C(F)(F)F)(F)F

Isomeric SMILES

C[C@]12CC([C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O)C5=CC=C(C=C5)OCCCCCS(=O)(=O)CCCC(C(F)(F)F)(F)F

Canonical SMILES

CC12CC(C3C(C1CCC2O)CCC4=C3C=CC(=C4)O)C5=CC=C(C=C5)OCCCCCS(=O)(=O)CCCC(C(F)(F)F)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

11beta-(4-(5-((4,4,5,5,5-pentafluoropentyl)sulfonyl)pentyloxy)phenyl)-estra-1,3,5(10)-triene,3,17beta-diol
Estra-1,3,5(10)-triene-3,17-diol, 11-(4-((5-((4,4,5,5,5-pentafluoropentyl)sulfonyl)pentyl)oxy)phenyl)-, (11beta,17beta)-
RU 58 668
RU 58668
RU-58668

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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